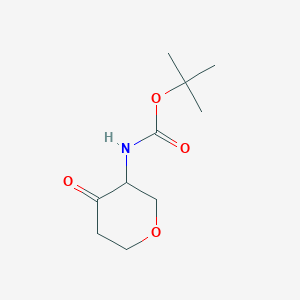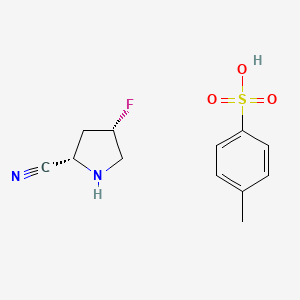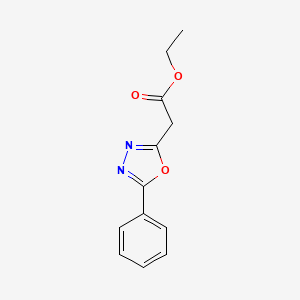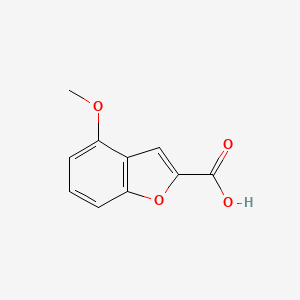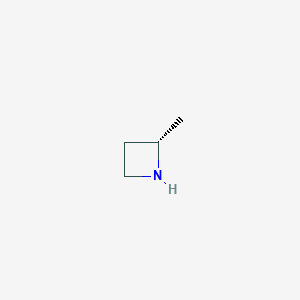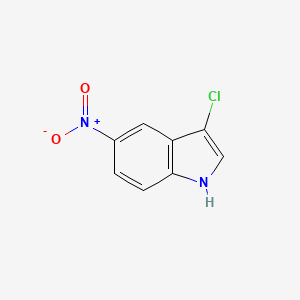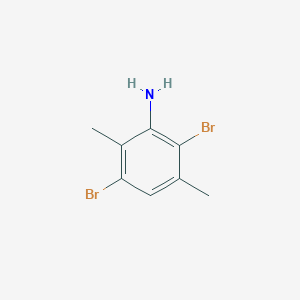
3,6-Dibromo-2,5-xylidine
Vue d'ensemble
Description
3,6-Dibromo-2,5-xylidine, also known as 2,5-dibromo-3,6-dimethylaniline, is a chemical compound with the molecular formula C8H9Br2N . It is one of the several isomeric xylidines .
Synthesis Analysis
The synthesis of xylidines, including 3,6-Dibromo-2,5-xylidine, can be achieved via biphasic nitration of xylenes followed by nitro-reduction in various continuous flow systems . This process demonstrates that mass transfer greatly influences conversion and product selectivity .Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-2,5-xylidine is characterized by the presence of two bromine atoms and two methyl groups attached to a benzene ring, along with an amine group . The molecular weight of this compound is 279.0 .Chemical Reactions Analysis
The chemical reactions involving 3,6-Dibromo-2,5-xylidine primarily include nitration of xylenes followed by nitro-reduction . The nitration process is highly exothermic and requires careful handling due to safety concerns .Physical And Chemical Properties Analysis
3,6-Dibromo-2,5-xylidine is characterized by its molecular formula C8H9Br2N and a molecular weight of 279.0 . More detailed physical and chemical properties are not available from the search results.Applications De Recherche Scientifique
Electrochemical Properties
3,6-Dibromo-2,5-xylidine, an aniline derivative, is notable for its application in electrochemical studies. Research indicates that its polymers, such as poly(2,5-xylidine), exhibit electrochromism and a reversible change in their molecular structure depending on the degree of oxidation. These findings are significant in the context of developing advanced materials with variable optical properties (Probst & Holze, 1996).
Polymer Synthesis
The compound plays a role in the synthesis of polymers. For instance, chemical-oxidative dispersion polymerization of xylidine derivatives has been shown to produce polyxylidine (PXy) particles with distinct shapes like needle-like and spherical forms, which are of interest in materials science (Okubo, Masuda, & Mukai, 1998).
Fungal Bioreactors
In the field of biotechnology, derivatives of 2,5-xylidine have been identified as potent enhancers of laccase production in fungi, particularly in Trametes versicolor. This application is crucial for producing large quantities of laccases, which have numerous industrial and environmental applications (Kollmann et al., 2005).
Molecular Inclusion Complexes
Studies have also explored the role of xylidine isomers in forming molecular inclusion complexes, which have implications in crystal stability and the development of new materials with specific molecular recognition properties (Toyota et al., 2001).
Spectroscopic and Structural Studies
3,6-Dibromo-2,5-xylidine derivatives have been subject to various spectroscopic and structural studies. These studies have implications in understanding the electronic and bioactive characteristics of these compounds, which are valuable in the development of new pharmaceuticals and materials (Akram et al., 2020).
Kinetics in Polymerization Processes
The kinetics of its derivatives' polymerization processes have been investigated, providing insights into the mechanisms of polymer formation and the factors influencing these processes, which are important for optimizing industrial polymer production (Minami et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dibromo-3,6-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMKSSHLOLJSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)N)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-2,5-xylidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



